molecular formula C14H16ClN3O2 B7124139 N-(4-chloro-1H-benzimidazol-2-yl)-5,5-dimethyloxolane-2-carboxamide

N-(4-chloro-1H-benzimidazol-2-yl)-5,5-dimethyloxolane-2-carboxamide

Cat. No.: B7124139
M. Wt: 293.75 g/mol
InChI Key: VHJLSAHQHVDOAE-UHFFFAOYSA-N
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Description

N-(4-chloro-1H-benzimidazol-2-yl)-5,5-dimethyloxolane-2-carboxamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring substituted with a chlorine atom at the 4-position and an oxolane ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1H-benzimidazol-2-yl)-5,5-dimethyloxolane-2-carboxamide typically involves the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Chlorination: The benzimidazole ring is then chlorinated at the 4-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Oxolane Ring Formation: The oxolane ring is introduced by reacting the chlorinated benzimidazole with an appropriate oxolane derivative under basic conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate with an amine or ammonia under suitable conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1H-benzimidazol-2-yl)-5,5-dimethyloxolane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols, alkoxides; often in the presence of a base such as triethylamine or pyridine.

Major Products Formed

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chloro-1H-benzimidazol-2-yl)-5,5-dimethyloxolane-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It is utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-1H-benzimidazol-2-yl)-5,5-dimethyloxolane-2-carboxamide involves its interaction with specific molecular targets, including enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and disrupting essential biochemical pathways. In the case of its anticancer activity, the compound induces apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1H-benzimidazole
  • 5,5-dimethyloxolane-2-carboxamide
  • N-(4-chloro-1H-benzimidazol-2-yl)carbamate

Uniqueness

N-(4-chloro-1H-benzimidazol-2-yl)-5,5-dimethyloxolane-2-carboxamide is unique due to the combination of the benzimidazole and oxolane rings, which imparts distinct chemical and biological properties. This structural uniqueness allows the compound to exhibit a broader range of activities and applications compared to its individual components or other similar compounds.

Properties

IUPAC Name

N-(4-chloro-1H-benzimidazol-2-yl)-5,5-dimethyloxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c1-14(2)7-6-10(20-14)12(19)18-13-16-9-5-3-4-8(15)11(9)17-13/h3-5,10H,6-7H2,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJLSAHQHVDOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(O1)C(=O)NC2=NC3=C(N2)C=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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